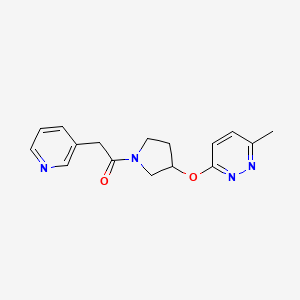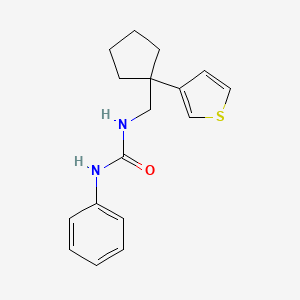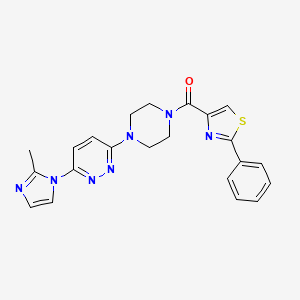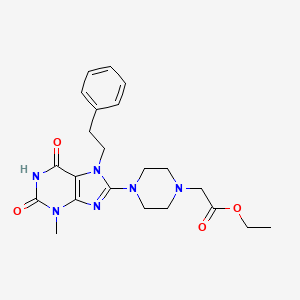![molecular formula C13H14N2O6 B2739432 1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE CAS No. 300567-27-5](/img/structure/B2739432.png)
1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE is a complex organic compound with a unique structure that includes a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with dimethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in an ethanol solvent. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The major products are substituted hydrazinylidene derivatives
Scientific Research Applications
1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure but lacks the hydrazinylidene and propanedioate groups.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Similar in structure but includes a sulfonamide group.
Uniqueness
1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE is unique due to its combination of the benzodioxin ring with the hydrazinylidene and propanedioate groups, which confer distinct chemical properties and biological activities .
Properties
IUPAC Name |
dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-18-12(16)11(13(17)19-2)15-14-8-3-4-9-10(7-8)21-6-5-20-9/h3-4,7,14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOPUEKFBCJPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NNC1=CC2=C(C=C1)OCCO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-ethoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2739350.png)
![3-[(4-chlorophenyl)methyl]-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2739351.png)
![6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739352.png)


![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2739357.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2739359.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2739364.png)


![N-(3,5-dimethylphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2739368.png)
![Methyl 2-[1-(6-cyclopropylpyridazin-3-yl)piperidine-3-amido]-1,3-thiazole-4-carboxylate](/img/structure/B2739372.png)
